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Introduction

Isoguanine (isoG) is a structural isomer of guanine that can be incorporated into DNA, where it
forms a base pair with isocytosine (isoC) or, due to tautomerization, with thymine.[1] The study
of isoG-modified DNA is of growing interest in the fields of synthetic biology, diagnostics, and
as a marker for oxidative DNA damage.[1] Next-generation sequencing (NGS) of isoG-modified
DNA presents unique challenges due to the non-standard nature of this base. These
application notes provide a comprehensive overview of the methodologies and considerations
for the successful NGS of DNA containing isoguanine.

Isoguanine can be introduced into DNA through the oxidation of adenine, making it a marker for
oxidative stress and mutagenesis.[1] In synthetic biology, the isoG-isoC pair is explored as an
orthogonal system to expand the genetic alphabet. Successful sequencing of isoG-containing
DNA is crucial for these applications.

Challenges in Sequencing isoG-Modified DNA

The primary challenge in sequencing isoG lies in its tautomeric nature. Isoguanine exists in
keto and enol forms. While the keto form preferentially pairs with isocytosine, the enol form can
pair with thymine. This can lead to misincorporation of nucleotides by DNA polymerases during
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library preparation and sequencing, resulting in sequencing errors. Several DNA polymerases
have been shown to incorporate nucleotides opposite isoG with varying fidelity. For instance,
the Klenow fragment of E. coli DNA polymerase | can incorporate both isoC and T opposite
iIS0G.[1] In contrast, T4 DNA polymerase does not efficiently incorporate isoG.[1]

Experimental Protocols

The following protocols are synthesized based on standard NGS library preparation workflows
and known enzymatic interactions with isoG. Optimization of specific steps, particularly
polymerase selection and cycling conditions, is highly recommended.

Protocol 1: NGS Library Preparation of isoG-Modified
DNA for lllumina Sequencing

This protocol outlines the steps for preparing a sequencing library from DNA fragments
containing isoguanine.

1. DNA Fragmentation:

e Fragment 1 pg of isoG-modified DNA to the desired size (e.g., 200-500 bp) using either
enzymatic digestion or mechanical shearing (e.g., sonication).

» Note: The efficiency of enzymatic fragmentation may be influenced by the presence and
location of isoG. Mechanical shearing is recommended for unbiased fragmentation.

2. End Repair and A-tailing:
o Perform end repair to create blunt-ended fragments.

o Subsequently, add a single adenine nucleotide to the 3' ends of the fragments (A-tailing).
This step is crucial for the ligation of lllumina sequencing adapters.

e Reaction Mix:
o End-repaired DNA

o dATP
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o Klenow Fragment (3' -5’ exo-)

Incubation: Incubate at 37°C for 30 minutes.

Note: The efficiency of A-tailing on fragments with a 3' terminal isoG has not been
extensively characterized. Optimization of enzyme concentration and incubation time may be
necessary.

. Adapter Ligation:

Ligate Illumina Y-shaped adapters to the A-tailed DNA fragments using a high-concentration
DNA ligase.

Reaction Mix;:

A-tailed DNA

o

[¢]

lllumina Adapters

o

T4 DNA Ligase

[e]

Ligation Buffer
Incubation: Incubate at 16°C overnight or at room temperature for 1-2 hours.
Note: Ligation efficiency can be affected by the presence of isoG at the DNA ends.
. Size Selection:

Purify the adapter-ligated DNA and perform size selection using AMPure XP beads or gel
electrophoresis to remove adapter dimers and select the desired fragment size range.

. PCR Amplification:

Amplify the size-selected library using a high-fidelity DNA polymerase that can efficiently and
accurately read through isoguanine.

Recommended Polymerases: Klenow fragment has been shown to incorporate nucleotides
opposite isoG, though with potential for misincorporation. Other polymerases should be
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empirically tested.

e PCR Cycling Conditions:
o Initial Denaturation: 98°C for 30 seconds
o 8-12 Cycles:
= 98°C for 10 seconds
» 65°C for 30 seconds
» 72°C for 30 seconds
o Final Extension: 72°C for 5 minutes

» Note: The number of PCR cycles should be minimized to reduce bias and the propagation of
errors introduced opposite isoG.

6. Library Quantification and Sequencing:

o Quantify the final library using a Qubit fluorometer and assess the size distribution using a
Bioanalyzer.

e Sequence the library on an Illumina platform.

Protocol 2: Nanopore Sequencing of isoG-Modified DNA

Nanopore sequencing offers the potential for direct sequencing of modified bases without the
need for PCR amplification, which can circumvent polymerase-induced errors.

1. Library Preparation (Ligation-Based):
 Start with high molecular weight isoG-modified DNA.
» Perform end repair and A-tailing as described in Protocol 1.

 Ligate nanopore sequencing adapters to the prepared DNA fragments. The Oxford Nanopore
Ligation Sequencing Kit (SQK-LSK109) can be adapted for this purpose.
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2. Sequencing:

e Prime the MinlON or other nanopore flow cell.

o Load the prepared library onto the flow cell and start the sequencing run.
3. Basecalling:

» The standard basecalling algorithms are trained on canonical DNA bases. The presence of
isoG will cause a distinct electrical signal disruption as it passes through the nanopore.

e A custom basecalling model trained on known isoG-containing sequences will be necessary
for accurate identification of isoG. Alternatively, the "squiggle" data can be analyzed to
identify the characteristic signal of isoG.

Data Presentation

Due to the limited availability of specific quantitative data for NGS of isoG-modified DNA, the
following tables summarize the expected enzymatic behaviors based on existing literature.
These should be used as a guide for experimental design and optimization.

. Incorporation
Incorporation

. of Natural
DNA of isoGTP o
. dNTPs Fidelity Reference
Polymerase opposite .
opposite isoG
Natural Bases
Template
Klenow o
~ Opposite isoC Incorporates
Fragment (E. coli ) Low
and T isoCand T
DNA Pol I)
T7 RNA o
Opposite isoC Incorporates U Moderate
Polymerase
AMV Reverse o - o
) Opposite isoC Not specified Not specified
Transcriptase
T4 DNA No significant ) High (for natural
] ) Not applicable
Polymerase incorporation bases)
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Table 1: Polymerase Activity with Isoguanine.

NGS Library Preparation
Step

Key Consideration for
isoG-Modified DNA

Recommended Approach

Fragmentation

Potential for bias with

enzymatic methods.

Mechanical shearing

(sonication).

End Repair & A-Tailing

Efficiency of enzymes on isoG-
terminated fragments is not

well-characterized.

Use robust enzymes like
Klenow Fragment (3' -5’ exo-);

may require optimization.

Adapter Ligation

Ligation efficiency at isoG-
containing ends may be

reduced.

Use a high-concentration T4
DNA Ligase.

PCR Amplification

High potential for introducing
errors due to isoG

tautomerization.

Minimize cycle number; select
a polymerase with known
activity on isoG and test for
fidelity.

Table 2: Considerations for NGS Library Preparation of isoG-Modified DNA.
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Figure 1: Generalized workflow for NGS of isoG-modified DNA.
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Figure 2: Formation of isoguanine via oxidative damage and its subsequent fate.

Bioinformatics Workflow
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Analyzing NGS data containing a non-standard base like isoG requires a modified
bioinformatics pipeline.

o Basecalling: As mentioned, standard basecalling software is not trained to identify isoG. For
nanopore sequencing, a custom model trained on squiggle data from isoG-containing DNA is
necessary. For lllumina sequencing, isoG may be miscalled as G or another base. The
guality scores for these positions may be lower, which could be used as an initial filter.

e Alignment: Reads containing isoG may have a higher mismatch rate when aligned to a
reference genome that contains the canonical bases. Alignment parameters may need to be
adjusted to be more tolerant of mismatches at expected isoG positions.

» Modification/Variant Calling: Specialized tools are needed to identify isoG positions. One
approach is to look for characteristic substitution patterns. For example, if isoG is known to
be misread as T by the polymerase used, a high frequency of G-to-T substitutions at specific
loci could indicate the presence of isoG.

e Annotation and Interpretation: Called isoG positions can be annotated with genomic features
to understand their biological context, such as their location within genes, regulatory regions,
or areas known to be susceptible to oxidative damage.

Conclusion

The next-generation sequencing of isoguanine-modified DNA is a challenging yet feasible
endeavor. Success relies on careful consideration of the enzymatic steps during library
preparation, particularly the choice of DNA polymerase, and the development of a tailored
bioinformatics pipeline for data analysis. Nanopore sequencing holds particular promise for the
direct detection of isoG, bypassing some of the challenges associated with amplification-based
methods. The protocols and considerations outlined in these application notes provide a
framework for researchers to develop and optimize their own workflows for the study of this
important modified base.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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